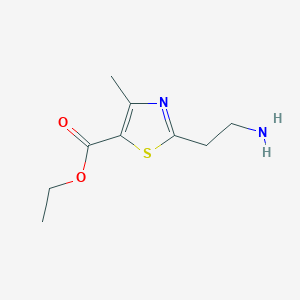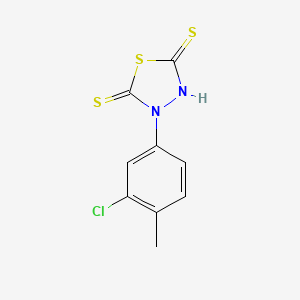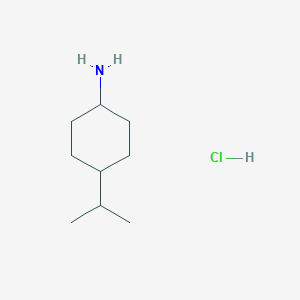
ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate, also known as EATC, is an organic compound that has been used in a variety of scientific research applications. This compound has a wide range of properties that make it a valuable tool for scientists, including its ability to be synthesized in a variety of ways, its mechanism of action, and its biochemical and physiological effects.
科学研究应用
Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the study of protein-protein interactions, and the study of cell signaling pathways. In addition, this compound has been used to study the effects of drugs on cells and tissues, as well as to study the effects of toxins on cells and tissues.
作用机制
Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate works by binding to specific proteins in the cell, such as enzymes, receptors, and transporters. This binding causes a change in the structure of the protein, which in turn affects the activity of the protein. In some cases, the binding of this compound can activate or inhibit the activity of the protein, depending on the type of protein and the specific interaction.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins. In addition, this compound has been shown to affect the activity of receptors, such as G-protein-coupled receptors, which are involved in signal transduction pathways. Finally, this compound has been shown to affect the activity of transporters, such as ion channels, which are involved in the movement of ions across the cell membrane.
实验室实验的优点和局限性
Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has a number of advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize, which makes it a cost-effective tool for scientists. In addition, this compound is relatively stable and has a long shelf life, which makes it a reliable tool for experiments. However, this compound has some limitations. For example, this compound is not soluble in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic at high concentrations, so it must be used with caution.
未来方向
There are a number of potential future directions for research involving ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate. For example, further research could be done to explore the effects of this compound on different types of cells and tissues, as well as to explore its effects on different types of proteins. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of enzymes or as an activator of receptors. Furthermore, further research could be done to explore the potential toxic effects of this compound, as well as to explore the potential for this compound to interact with other compounds. Finally, further research could be done to explore the potential for this compound to be used as a diagnostic tool for diseases.
合成方法
Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized in a variety of ways, including the use of a Grignard reaction. In this method, an alkyl halide is reacted with a Grignard reagent, such as magnesium bromide, in an ether solvent. This reaction produces a carboxylic acid, which can then be reacted with ammonia to produce this compound. Other methods of synthesis include the use of a condensation reaction with an aldehyde, as well as the use of a Claisen condensation reaction.
属性
IUPAC Name |
ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-13-9(12)8-6(2)11-7(14-8)4-5-10/h3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDCBMKSKBQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)


![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![methyl 5-[(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612309.png)
![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)

![2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B6612334.png)


![N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide](/img/structure/B6612347.png)
![5,6-Dimethyl-2-[(methylthio)methyl]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6612351.png)
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)